2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C11H10ClN3O |
|---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
SKRMXIZHRLRCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 3,4-Dihydropyrimidin-4-ones
The classical and most common approach to synthesize 3,4-dihydropyrimidin-4-ones is the Biginelli reaction, a one-pot, three-component condensation involving:
- An aldehyde (aromatic or heteroaromatic),
- A β-ketoester such as ethyl acetoacetate,
- Urea or thiourea.
This reaction proceeds under acidic catalysis and yields DHPM derivatives. Modifications of this reaction have been developed to improve yields, reduce reaction times, and allow for a broader substrate scope, including heteroaryl aldehydes such as 2-chloropyridin-4-carbaldehyde, which is relevant for the target compound.
Specific Preparation Methods of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one
Multicomponent Biginelli Condensation Approach
The target compound can be synthesized by the condensation of:
- 2-Chloropyridin-4-carbaldehyde,
- Ethyl acetoacetate (providing the 6-ethyl substituent),
- Urea (providing the dihydropyrimidinone core).
This reaction is typically catalyzed by acid catalysts under reflux or solvent-free conditions. Recent advances have introduced natural mineral catalysts such as granite or quartz, as well as polymer-supported catalysts to enhance efficiency and sustainability.
Reaction conditions and catalysts:
| Catalyst Type | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Strong mineral acid (HCl, H2SO4) | Reflux in ethanol, 3-6 hours | 40-60 | Classic method, moderate yields |
| Natural catalysts (granite/quartz) | Reflux in ethanol, solvent-free possible | 65-75 | Reusable, environmentally friendly |
| Polymer-supported dioxidovanadium(V) complex | Solvent-free, 80 °C, 3 hours | ~95 | High yield, selective, heterogeneous catalyst |
| Microwave-assisted FeCl3-supported silica | Solvent-free, microwave heating | 70-85 | Short reaction times, improved yields |
Synthetic Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Biginelli condensation: 2-chloropyridin-4-carbaldehyde, ethyl acetoacetate, urea, acid catalyst, reflux or solvent-free | Formation of this compound |
| 2 | Alternatively, prepare 6-ethyl-3,4-dihydropyrimidin-4-one core | Intermediate for substitution |
| 3 | Nucleophilic aromatic substitution or Ullmann coupling with 2-chloropyridin-4-yl halide | Introduction of 2-(2-chloropyridin-4-yl) substituent |
Catalysts and Conditions Impact on Yield and Purity
| Catalyst / Method | Temperature | Time | Yield (%) | Purity / Notes |
|---|---|---|---|---|
| Mineral acids (HCl, H2SO4) | Reflux (~78 °C) | 3-6 hours | 40-60 | Moderate yield, possible side reactions |
| Natural catalysts (granite/quartz) | Reflux or solvent-free | 2-4 hours | 65-75 | Eco-friendly, reusable, improved yield |
| Polymer-supported dioxidovanadium(V) | 80 °C, solvent-free | 3 hours | ~95 | High yield, selective, easy catalyst recovery |
| Microwave-assisted FeCl3-silica | Microwave, solvent-free | Minutes | 70-85 | Rapid synthesis, energy efficient |
Research Findings and Analytical Confirmation
- The structures of synthesized compounds are confirmed by NMR, IR, and mass spectrometry, showing characteristic signals for the pyrimidinone ring and chloropyridinyl substituent.
- Catalytic systems such as polymer-supported dioxidovanadium(V) complexes have demonstrated superior catalytic activity in the Biginelli reaction, yielding high purity products under mild conditions.
- Natural mineral catalysts provide a sustainable alternative with good yields and recyclability, aligning with green chemistry principles.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Classical Biginelli (acid catalyzed) | Simple, one-pot, well-established | Easy setup, inexpensive reagents | Moderate yields, longer reaction times |
| Natural mineral catalysts | Reusable, eco-friendly | Improved yields, green chemistry | May require optimization for scale |
| Polymer-supported catalysts | High yield, selective, heterogeneous | Easy catalyst recovery, solvent-free | Catalyst preparation complexity |
| Stepwise substitution approach | Allows structural control | Higher purity, modular synthesis | Multi-step, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Halogen substitution reactions can occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one
- Molecular Formula : C₁₀H₈ClN₃O (identical to the target compound).
- Key Difference : Methyl group at position 6 instead of ethyl.
- Impact: The ethyl substitution in the target compound increases molecular weight slightly (221.65 vs.
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-ethyl-3,4-dihydropyrimidin-4-one
- Molecular Formula : C₁₃H₁₁ClFN₃OS.
- Key Differences : Sulfanyl-linked 2-chloro-6-fluorobenzyl group replaces the 2-chloropyridinyl moiety.
- Impact : The sulfanyl group and fluorine increase molecular weight (298.76 g/mol ) and LogP (3.2 ), suggesting higher lipophilicity and altered binding affinities. The target compound’s pyridinyl group may offer better π-π stacking interactions in receptor binding compared to the benzyl-sulfanyl analog .
6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b)
- Key Differences: p-Tolylamino and methylthio substituents.
- The target compound’s chloropyridinyl and ethyl groups prioritize lipophilicity over polarity, which may favor blood-brain barrier penetration .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents (Position 2/6) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| Target Compound | 221.65 | 2-chloropyridinyl / ethyl | Not reported | ~2.5* |
| 2-(2-Chloropyridin-4-yl)-6-methyl analog | 221.65 | 2-chloropyridinyl / methyl | Not reported | ~2.0* |
| 6-N-(p-tolylamino)-2-methylthio analog | Not reported | p-tolylamino / methylthio | 252–254 | Not reported |
| 2-[(2-Chloro-6-fluorophenyl)sulfanyl] analog | 298.76 | 2-chloro-6-fluorobenzylsulfanyl / ethyl | Not reported | 3.2 |
*Estimated based on substituent contributions.
Key Observations:
- Ethyl vs.
- Chloropyridinyl vs. Sulfanyl-Benzyl : The pyridinyl group may confer better thermal stability due to aromatic rigidity compared to the flexible sulfanyl linkage .
Biological Activity
The compound 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine (DHPM) family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry based on recent research findings.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 253.69 g/mol. Its structure includes a chloropyridine moiety and an ethyl group, which are critical for its biological activity.
Synthesis
The synthesis of DHPMs typically involves the Biginelli reaction , a one-pot multi-component reaction that combines an aromatic aldehyde, β-ketoesters, and urea. This method is efficient and allows for the modification of substituents to enhance biological properties .
Biological Activities
Research indicates that DHPMs exhibit a wide range of biological activities:
-
Anticancer Activity :
- A study demonstrated that DHPM derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioma) cells. The introduction of electron-withdrawing groups in specific positions enhances their anticancer potency .
- In vitro studies showed that compounds with specific structural modifications exhibited IC50 values as low as 33.2 μM against MCF-7 cells .
- Antiviral Properties :
- Anti-inflammatory Effects :
- Antibacterial and Antifungal Activities :
- Calcium Channel Blocking Activity :
Structure-Activity Relationship (SAR)
The biological activity of DHPMs is closely linked to their structural features:
- Electron Donating/Withdrawing Groups : The nature of substituents at the R1 and R3 positions significantly affects cytotoxicity and selectivity towards cancer cell lines.
- Hydrophobicity : A higher partition coefficient (Log P) correlates with increased cellular uptake and activity against tumor cells .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxicity of various DHPM derivatives against several cancer cell lines. The results indicated that compounds with low electron-withdrawing groups demonstrated enhanced activity against glioma cells .
- Antiviral Screening : Another study focused on the antiviral potential of modified DHPMs against HIV, revealing promising results that warrant further investigation into their mechanisms of action .
Q & A
Q. What are the recommended methods for synthesizing 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Condensation: Combine substituted pyridine derivatives with ethyl acetoacetate under acidic conditions to form the dihydropyrimidinone core .
- Chlorination: Introduce the 2-chloropyridinyl group via nucleophilic aromatic substitution, using POCl₃ or PCl₅ as chlorinating agents .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Yield Optimization: - Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometric ratios (e.g., 1.2 equivalents of chlorinating agent) and reaction time (8–12 hours at 80°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chloropyridinyl and ethyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₁H₁₁ClN₃O: 260.06 g/mol) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates .
- Cell Viability Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic potential .
- Microbial Growth Inhibition: Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ comparisons using standardized protocols (e.g., fixed incubation times).
- Structural Confirmation: Re-validate compound identity via X-ray crystallography or 2D NMR if batch variability is suspected .
- Off-Target Profiling: Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended targets .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace ethyl with difluoromethyl for enhanced lipophilicity) .
- Pharmacophore Mapping: Use software like Schrodinger’s Phase to identify critical interaction sites.
- Biological Testing: Compare analogs in parallel assays (e.g., binding affinity, cellular uptake).
Q. Table 1: Key Structural Modifications and Observed Effects
Q. What advanced techniques are recommended for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?
Methodological Answer:
- In Vitro PK:
- In Vivo PD:
Q. How can computational modeling enhance the understanding of its mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with kinases) using GROMACS .
- QSAR Modeling: Corrogate substituent properties (e.g., logP, polar surface area) with bioactivity data .
- Binding Free Energy Calculations: Use MM-PBSA/GBSA methods to predict affinity changes for analogs .
Q. What experimental designs are critical for assessing its potential in combination therapies?
Methodological Answer:
- Synergy Screening: Use Chou-Talalay combination index (CI) assays with chemotherapeutic agents .
- Resistance Studies: Expose drug-resistant cell lines (e.g., cisplatin-resistant A549) to identify reversal effects .
- In Vivo Efficacy: Test in xenograft models with co-administered drugs (e.g., paclitaxel) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in receptor affinity measurements?
Methodological Answer:
- Assay Standardization: Ensure consistent buffer pH, temperature, and co-factor concentrations across labs .
- Orthogonal Validation: Confirm binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
